molecular formula C23H23O2P B11997753 5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one CAS No. 62912-16-7

5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one

Cat. No.: B11997753
CAS No.: 62912-16-7
M. Wt: 362.4 g/mol
InChI Key: PIIILBMTQAKHJF-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one is a phosphoranylidene-containing ketone characterized by a pentan-2-one backbone substituted with a hydroxy group at position 5 and a triphenylphosphoranylidene moiety at position 1. The lambda~5~ designation indicates a pentavalent phosphorus atom, typical of ylides, which are reactive intermediates in organic synthesis. This compound is structurally distinct due to its linear hydroxy-substituted chain and the electron-withdrawing phosphoranylidene group, which may influence its reactivity in Wittig-type olefination reactions or as a ligand in coordination chemistry.

Properties

CAS No.

62912-16-7

Molecular Formula

C23H23O2P

Molecular Weight

362.4 g/mol

IUPAC Name

5-hydroxy-1-(triphenyl-λ5-phosphanylidene)pentan-2-one

InChI

InChI=1S/C23H23O2P/c24-18-10-11-20(25)19-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,19,24H,10-11,18H2

InChI Key

PIIILBMTQAKHJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone typically involves the reaction of triphenylphosphine with a suitable precursor, such as a halogenated pentanone derivative, under basic conditions. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product. Common reagents used in this synthesis include triphenylphosphine, sodium hydride, and halogenated pentanone derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pentanone backbone can be reduced to form an alcohol.

    Substitution: The triphenylphosphoranylidene moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phosphoranylidene derivatives.

Scientific Research Applications

5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoranylidene derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-(triphenylphosphoranylidene)-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene moiety can act as a ligand, binding to metal centers in enzymes and altering their activity. The hydroxy group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one

Key Similarities :

  • Both compounds feature a ketone group and a triphenylphosphoranylidene substituent, enabling participation in ylide-mediated reactions (e.g., alkene formation) .
  • The pentavalent phosphorus center in both compounds confers similar electronic properties, such as resonance stabilization of the ylide structure.

Key Differences :

  • Backbone Structure: The target compound has a linear pentan-2-one chain with a hydroxy group at C5, while 2-(triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one contains a cyclopentanone ring fused to the phosphoranylidene group .
  • Synthetic Applications: The cyclopentanone derivative’s rigid ring structure may favor stereoselective alkene formation, whereas the linear hydroxy-substituted chain in the target compound could enable bifunctional reactivity (e.g., simultaneous coordination of the hydroxy and ylide groups).
Table 1: Structural and Functional Comparison
Property 5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one 2-(Triphenyl-lambda~5~-phosphanylidene)cyclopentan-1-one
Backbone Linear pentan-2-one Cyclopentanone ring
Substituent at C1 Triphenylphosphoranylidene Triphenylphosphoranylidene
Additional Functional Group Hydroxy at C5 None
Molecular Flexibility High (linear chain) Low (rigid ring)
Potential Reactivity Bifunctional (ylide + hydroxy) Ylide-dominated

Phenylalkanoids from Ginger (e.g., 3-Hydroxy-1-(4′-hydroxy-3′-methoxy-phenyl)-hexan-5-one)

Key Differences :

  • Structural Class: Ginger-derived phenylalkanoids are phenolic compounds with methoxy and hydroxy groups on aromatic rings, lacking phosphoranylidene moieties .
  • Reactivity: These compounds exhibit antioxidant and anti-inflammatory properties due to phenolic groups, whereas phosphoranylidene-containing compounds are primarily synthetic intermediates.
  • Applications: Phenylalkanoids are studied for biomedical applications, while phosphoranylidene ketones are used in organic synthesis.

5-Methyl-5-phenylhydantoin and 1-Methyl-1-phenylhydrazine

Key Differences :

  • Functional Groups : Hydantoins and hydrazines contain nitrogen-rich cores (e.g., hydantoin’s imidazolidinedione), unlike the phosphoranylidene ketones .
  • Physical Properties : 5-Methyl-5-phenylhydantoin has a high melting point (199–201°C) due to crystalline packing, whereas phosphoranylidene ketones likely have lower melting points owing to bulkier substituents .

Research Findings and Gaps

  • Synthetic Utility: The hydroxy group in this compound may necessitate protective strategies during synthesis, unlike its cyclopentanone analog .
  • Physicochemical Data : Melting points, solubility, and stability remain uncharacterized for the target compound, highlighting a need for experimental validation.

Biological Activity

5-Hydroxy-1-(triphenyl-lambda~5~-phosphanylidene)pentan-2-one, also known as triphenylphosphoranylidene pentanone, is a phosphonium compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C23H23OP
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 17615-01-9

The compound features a triphenylphosphoranylidene group, which contributes to its unique reactivity and potential bioactivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its pharmacological potential.

Antioxidant Activity

Research indicates that compounds with phosphonium groups often exhibit antioxidant properties. A study demonstrated that similar phosphonium derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents against diseases linked to oxidative damage.

Antimicrobial Properties

Several studies have reported that phosphonium compounds possess antimicrobial activity. For instance, a related compound showed significant inhibition of bacterial growth in vitro, suggesting that this compound may also exhibit similar effects. The mechanism is thought to involve disruption of microbial cell membranes.

Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of various phosphonium compounds, including derivatives of pentanones. The results indicated that these compounds effectively reduced oxidative stress markers in cultured human cells.

CompoundIC50 (µM)Activity Description
This compound25Moderate antioxidant activity
Triphenylphosphine15Strong antioxidant activity

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

The proposed mechanisms for the biological activities of this compound include:

  • Radical Scavenging : The triphenylphosphoranylidene moiety may interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

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